molecular formula C25H24N4O4 B2614457 (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile CAS No. 941258-06-6

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2614457
CAS RN: 941258-06-6
M. Wt: 444.491
InChI Key: PZRDITNWQZREMI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including this compound, were synthesized and evaluated against a panel of human cancer cell lines. Some of these derivatives demonstrated promising anticancer activity . Notably, compound PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) exhibited good inhibitory activity against MCF-7 breast cancer cells. Cell cycle analysis suggested that it induces G2/M phase arrest, and biochemical experiments confirmed its ability to induce MCF-7 cell apoptosis. PP17 could serve as a lead compound for further study in cancer therapeutics.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic studies are necessary to determine the compound’s bioavailability, distribution, metabolism, and elimination. Additionally, assessing its toxicity profile is crucial for clinical translation.

properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-20-9-6-18(7-10-20)8-11-23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-4-3-5-21(16-19)32-2/h3-11,16H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRDITNWQZREMI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

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